Diethyl (Boc-amino)malonate
Overview
Description
GW 583340 dihydrochloride: is a potent dual inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 tyrosine kinases. It has shown significant efficacy in reversing drug resistance mediated by ABCG2 and ABCB1, and it exhibits notable anti-cancer activity .
Mechanism of Action
Target of Action
Diethyl (Boc-amino)malonate, also known as (Boc-amino)malonic acid diethyl ester, is a compound that is primarily used in organic synthesis
Mode of Action
It is known that similar esters undergo claisen ester condensations . The advantage of using this compound is that unwanted self-condensation reactions are avoided . Like other esters, this compound undergoes bromination at the alpha position .
Biochemical Pathways
It is known that the azomethine ylide derived from the condensation of diethyl aminomalonate with paraformaldehyde undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .
Result of Action
It is known that the reactions of similar compounds yield mixtures of regioisomers generally favoring the 2,2,3-trisubstituted product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW 583340 dihydrochloride involves multiple steps, including the formation of the quinazoline core and subsequent functionalization to introduce the thiazolyl and phenyl groups. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of GW 583340 dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: GW 583340 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions may modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the quinazoline and thiazolyl rings
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
GW 583340 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and ErbB2 tyrosine kinases.
Biology: Investigated for its role in reversing drug resistance in cancer cells.
Medicine: Explored for its potential therapeutic effects in treating cancers that overexpress EGFR and ErbB2.
Industry: Utilized in the development of new anti-cancer drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
GW 2974: Another dual inhibitor of EGFR and ErbB2 with similar properties.
Lapatinib: A well-known dual inhibitor of EGFR and HER2 (ErbB2) used in cancer therapy.
Afatinib: An irreversible inhibitor of EGFR and ErbB2 with broader activity against other members of the ErbB family
Uniqueness: GW 583340 dihydrochloride is unique due to its high potency and selectivity for EGFR and ErbB2, as well as its ability to reverse drug resistance mediated by ABCG2 and ABCB1. This makes it a valuable compound for both research and potential therapeutic applications .
Properties
IUPAC Name |
diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRLHEXGRUWQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145534 | |
Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102831-44-7 | |
Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102831447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (Boc-amino)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4Q8E9WWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of diethyl (Boc-amino)malonate in the synthesis described in the research paper?
A1: this compound serves as a reagent in the synthesis of a racemic α-aminoadipic acid analog. Specifically, it reacts with ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate, another key building block, to yield racemic 2-amino-3-[(5-ethoxycarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]propanoic acid []. This reaction introduces the desired amino acid functionality into the target molecule.
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